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Compound of Interest

Compound Name: Quercetin D5

Cat. No.: B11933202 Get Quote

Introduction
Quercetin D5 is a deuterated form of quercetin, a naturally occurring flavonoid found in many

fruits and vegetables. Its structural similarity to quercetin, with the substitution of five hydrogen

atoms with deuterium, makes it an ideal internal standard for the accurate quantification of

quercetin in complex biological matrices. This technical guide provides an in-depth overview of

the commercial suppliers of Quercetin D5, its physicochemical properties, and detailed

experimental protocols for its use in research and drug development.

Commercial Suppliers of Quercetin D5
A number of reputable suppliers offer Quercetin D5 for research purposes. The following table

summarizes key information from some of the prominent commercial vendors. Researchers are

advised to request lot-specific certificates of analysis for the most accurate and up-to-date

information on purity and isotopic enrichment.
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Supplier
Product
Name

CAS
Number

Molecular
Formula

Purity
Additional
Information

GlpBio Quercetin D5 263711-78-0 C₁₅H₅D₅O₇ >99.00%

Provided with

a Certificate

of Analysis

(COA) and

Safety Data

Sheet (SDS).

[1]

MedChemEx

press
Quercetin-d5 263711-78-0 C₁₅H₅D₅O₇ Not specified

Deuterium

labeled

Quercetin.

TargetMol Quercetin-d5 263711-78-0 C₁₅H₅D₅O₇ Not specified

Deuterated

compound of

Quercetin.[2]

DC

Chemicals
Quercetin D5 263711-78-0 C₁₅H₅D₅O₇ Not specified

Deuterium

labeled

Quercetin.

Physicochemical Properties
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Property Value Source

Molecular Weight 307.27 g/mol [3]

Appearance
Yellow needles or yellow

powder

Solubility

Soluble in ethanol, DMSO, and

dimethylformamide (DMF).

Sparingly soluble in aqueous

buffers.

[4][5]

Storage

Store at -20°C for long-term

stability. Stock solutions can be

stored at -20°C for up to one

month.

Stability

The solid form is stable for at

least 12 months when stored

as directed. Aqueous solutions

should not be stored for more

than one day.

Experimental Protocols
Quercetin D5 is primarily utilized as an internal standard in liquid chromatography-tandem

mass spectrometry (LC-MS/MS) methods for the quantification of quercetin in biological

samples such as plasma, urine, and milk.

Stock Solution Preparation
Solvent Selection: Prepare stock solutions of Quercetin D5 in a suitable organic solvent

such as methanol, ethanol, or DMSO.

Concentration: A typical stock solution concentration is 1 mg/mL.

Storage: Store the stock solution in amber vials at -20°C to protect it from light and

degradation.
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Sample Preparation: Protein Precipitation for Plasma
Samples
This protocol is a general guideline and may require optimization based on the specific matrix

and instrumentation.

Sample Thawing: Thaw frozen plasma samples on ice.

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

Internal Standard Spiking: Add a known amount of Quercetin D5 working solution to the

plasma sample. The final concentration of the internal standard should be optimized for the

specific assay but is often in the range of 10-100 ng/mL.

Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to the

sample to precipitate proteins.

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein

precipitation.

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the

precipitated proteins.

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at

35°C.

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g.,

50:50 v/v water:acetonitrile with 0.1% formic acid).

Analysis: Vortex the reconstituted sample for 30 seconds and transfer it to an LC

autosampler vial for analysis.

LC-MS/MS Method for Quercetin Quantification
The following is a representative LC-MS/MS method. Optimization of chromatographic and

mass spectrometric parameters is essential for achieving desired sensitivity and selectivity.
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Chromatographic Conditions

UHPLC System: A standard UHPLC system.

Column: A C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: Acetonitrile.

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B,

increasing to a high percentage to elute the analytes, followed by a re-equilibration step. An

example gradient is as follows:

0-4 min, 20-30% B.

Flow Rate: 0.4 mL/min.

Column Temperature: 30°C.

Injection Volume: 1-10 µL.

Mass Spectrometric Conditions

Mass Spectrometer: A triple quadrupole mass spectrometer.

Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for

flavonoids.

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions

for both quercetin and Quercetin D5.

Quercetin: m/z 301 → 151 and 301 → 178.

Quercetin D5: The precursor ion will be shifted by +5 Da (m/z 306). The product ions may

or may not be shifted depending on the location of the deuterium atoms in the fragmented

portion of the molecule. It is crucial to determine the optimal transitions for Quercetin D5
empirically.
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Source Parameters: Optimize source parameters such as capillary voltage, source

temperature, and gas flows to achieve maximum signal intensity. Representative parameters

include:

Capillary Voltage: 3,000 V.

Source Temperature: 150°C.

Desolvation Gas Temperature: 550°C.

Desolvation Gas Flow: 1,000 L/h.

Cone Gas Flow: 50 L/h.

Signaling Pathways Modulated by Quercetin
Quercetin is known to modulate a variety of cellular signaling pathways, which contributes to its

diverse pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer

activities. The following diagrams illustrate some of the key pathways affected by quercetin.
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Quercetin's inhibition of the PI3K/Akt pathway.
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MAPK Signaling Pathway
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Modulation of the MAPK signaling cascade by Quercetin.
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Nrf2 Antioxidant Response Pathway
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Quercetin-mediated activation of the Nrf2 pathway.

Experimental Workflow for Pharmacokinetic Studies
The following diagram outlines a typical workflow for a pharmacokinetic study of quercetin

using Quercetin D5 as an internal standard.
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Workflow for a typical pharmacokinetic study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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